molecular formula C22H16FN5O2 B6552872 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040633-73-5

5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552872
CAS No.: 1040633-73-5
M. Wt: 401.4 g/mol
InChI Key: SYDAKBVMASBFSU-UHFFFAOYSA-N
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Description

The compound 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This bicyclic scaffold is substituted at position 5 with a 3-(4-fluorophenyl)-1,2,4-oxadiazole methyl group and at position 2 with a 4-methylphenyl moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, known to enhance metabolic stability and bioavailability in medicinal chemistry . The 4-fluorophenyl and 4-methylphenyl substituents likely influence lipophilicity and target binding, as seen in structurally related kinase inhibitors and antimicrobial agents . While specific biological data for this compound are absent in the provided evidence, its structural features align with compounds reported for antitrypanosomal, kinase-inhibitory, and protein-interaction activities .

Properties

IUPAC Name

5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O2/c1-14-2-4-15(5-3-14)18-12-19-22(29)27(10-11-28(19)25-18)13-20-24-21(26-30-20)16-6-8-17(23)9-7-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDAKBVMASBFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

The compound interacts with its target, ERα, by binding to it. The binding affinity of the compound to ERα is close to that of 4-OHT, a native ligand. This suggests that the compound may act as an agonist or antagonist of ERα, modulating its activity and influencing the transcription of estrogen-responsive genes.

Biological Activity

The compound 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21FN4O3C_{21}H_{21}FN_{4}O_{3} with a molecular weight of 428.5 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core substituted with an oxadiazole moiety and a fluorophenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a related study identified that oxadiazole-based compounds demonstrated effective inhibition against various bacterial strains. The synthesized derivatives showed IC50 values ranging from 1.13 µM to 6.28 µM, indicating potent antibacterial action compared to standard drugs .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria. The synthesized derivatives of similar structures were shown to inhibit AChE effectively, with IC50 values significantly lower than those of control substances .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Research on related pyrazolo compounds has shown promising results in inhibiting cancer cell proliferation in vitro. For example, pyrazoles have been studied for their effects on various cancer cell lines, demonstrating potential as chemotherapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to This compound :

  • Antimicrobial Study : A series of oxadiazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications and antimicrobial efficacy .
  • Enzyme Inhibition Study : Another research focused on enzyme inhibition profiles of similar compounds showed that modifications in the oxadiazole ring significantly enhanced AChE inhibition potency .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that pyrazolo derivatives could induce apoptosis in cancer cells through the activation of specific caspases .

Data Table: Summary of Biological Activities

Biological ActivityCompoundIC50 Value (µM)Reference
AntibacterialOxadiazole Derivative1.13 - 6.28
AChE InhibitionSimilar Compound< 10
CytotoxicityPyrazolo CompoundVaries by Cell Line

Comparison with Similar Compounds

Key Observations :

  • Substituents at position 2 (e.g., 4-methylphenyl vs. 4-chlorophenyl in ) influence steric and electronic interactions with biological targets.
  • The absence of polar groups (e.g., hydroxymethyl in ) in the target compound suggests higher lipophilicity, which may affect membrane permeability.

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